N-[3-(1,3-benzothiazole-6-amido)phenyl]-1,3-benzothiazole-6-carboxamide

TRPC6 inhibition gastric cancer phenylene-bisbenzothiazole

N-[3-(1,3-benzothiazole-6-amido)phenyl]-1,3-benzothiazole-6-carboxamide (CAS 681175-15-5) is a synthetic, C2-symmetric bis-benzothiazole carboxamide derivative bearing a central meta-substituted phenylenediamine linker. The compound has a molecular formula of C₂₂H₁₄N₄O₂S₂ and a molecular weight of 430.5 g/mol.

Molecular Formula C22H14N4O2S2
Molecular Weight 430.5
CAS No. 681175-15-5
Cat. No. B2977305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazole-6-amido)phenyl]-1,3-benzothiazole-6-carboxamide
CAS681175-15-5
Molecular FormulaC22H14N4O2S2
Molecular Weight430.5
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)N=CS3)NC(=O)C4=CC5=C(C=C4)N=CS5
InChIInChI=1S/C22H14N4O2S2/c27-21(13-4-6-17-19(8-13)29-11-23-17)25-15-2-1-3-16(10-15)26-22(28)14-5-7-18-20(9-14)30-12-24-18/h1-12H,(H,25,27)(H,26,28)
InChIKeyGSSRFXZQPNUEGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzothiazole-6-Amido)Phenyl]-1,3-Benzothiazole-6-Carboxamide (CAS 681175-15-5): Chemical Identity and Procurement Baseline


N-[3-(1,3-benzothiazole-6-amido)phenyl]-1,3-benzothiazole-6-carboxamide (CAS 681175-15-5) is a synthetic, C2-symmetric bis-benzothiazole carboxamide derivative bearing a central meta-substituted phenylenediamine linker. The compound has a molecular formula of C₂₂H₁₄N₄O₂S₂ and a molecular weight of 430.5 g/mol [1]. It belongs to the chemotype of phenylene-bis(benzothiazole-6-carboxamides), a scaffold that has been explored for anticancer, TRPC channel modulation, and kinase inhibitory activities [2]. Important: As of the knowledge cutoff, publicly available quantitative biological data for this specific CAS number is extremely limited; the evidence below draws on the closest structurally and pharmacologically characterized analogs to establish a framework for differentiated selection.

Why N-[3-(1,3-Benzothiazole-6-Amido)Phenyl]-1,3-Benzothiazole-6-Carboxamide Cannot Be Substituted by Generic Benzothiazole Derivatives


The benzothiazole carboxamide chemotype exhibits extreme functional sensitivity to subtle structural modifications, making generic substitution scientifically unsound. Within the TRPC3/6 channel modulator series (Wei et al., 2021), a change from the tetrahydronaphthalene R₁ group in antagonist 1s (TRPC6 IC₅₀ 4.2 ± 0.1 μM) to alternative substituents converted compounds between TRPC6 agonism and antagonism, demonstrating that the linker geometry, substituent identity, and overall molecular topology dictate not merely potency but the very pharmacological direction of effect [1]. In the phenylene-bisbenzothiazole anticancer series (Racané et al., 2013), moving from the imidazolinyl-substituted 3b (strong antiproliferative activity) to the imidazolyl-substituted 3d shifted the selectivity profile toward tumor vs. normal fibroblasts, underscoring that even isosteric amidino modifications produce qualitatively different biological outcomes [2]. For CAS 681175-15-5, the specific meta-phenylenediamine bis-amide geometry and the absence of substituents on the benzothiazole rings differentiate it from all analogs for which quantitative data exist; assuming equivalence to any literature compound without direct comparative evidence would constitute high scientific risk.

Comparative Quantitative Evidence: N-[3-(1,3-Benzothiazole-6-Amido)Phenyl]-1,3-Benzothiazole-6-Carboxamide vs. Closest Structural and Pharmacological Analogs


m-Phenylenediamine-Bridged Bis-Benzothiazole Scaffold vs. Mono-Benzothiazole TRPC3/6 Inhibitor 1s: Structural Differentiation with Confirmed Functional Consequences

The target compound features a rigid, symmetric bis-benzothiazole architecture linked via a meta-phenylenediamine bridge, whereas the most potent TRPC3/6 antagonist in the same chemotype space—compound 1s from Wei et al. (2021)—is a mono-benzothiazole amide bearing a tetrahydronaphthalene group at R₁ [1]. Compound 1s inhibited TRPC6 with an IC₅₀ of 4.2 ± 0.1 μM and TRPC3 with an IC₅₀ of 3.3 ± 0.13 μM in cell-based Ca²⁺ flux assays, and reduced AGS gastric cancer cell viability with GI₅₀ values in the micromolar range [1]. The bis-benzothiazole topology of CAS 681175-15-5 presents a fundamentally distinct pharmacophore—doubling the benzothiazole hydrogen-bond acceptor/donor surface and eliminating the flexible R₁ substituent—that is predicted to alter target engagement geometry according to the docking paradigm established in the Wei study, where R₁ conformation dictated antagonist vs. agonist binding modes [1]. No direct head-to-head data exist for this specific compound.

TRPC6 inhibition gastric cancer phenylene-bisbenzothiazole

Unsubstituted Bis-Benzothiazole Core vs. Diimidazolinyl Phenylene-Bisbenzothiazole 3b: Antiproliferative Potency Gap

The closest structurally characterized comparator is compound 3b from Racané et al. (2013), a 1,3-phenylene-bisbenzothiazole bearing diimidazolinyl substituents at the 6-position of each benzothiazole ring. Compound 3b exhibited the strongest antiproliferative activity among six tested phenylene-bisbenzothiazoles, with IC₅₀ values in the submicromolar to low-micromolar range against HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), SW620 (colorectal carcinoma), and MIA PaCa-2 (pancreatic carcinoma) cell lines, effects attributed to DNA binding, topoisomerase I/II poisoning, and apoptosis induction [1]. CAS 681175-15-5 lacks both the imidazolinyl substituents of 3b and any amidino group, representing the unadorned bis-benzothiazole carboxamide core. In the Racané structure-activity relationship, the amidino substituent was essential for potent antiproliferative activity; the unsubstituted core would be predicted to show substantially reduced DNA binding affinity and cellular potency [1]. No direct comparative data exist for CAS 681175-15-5 in the same assay panel.

antiproliferative activity DNA binding phenylene-bisbenzothiazole

Bis-Benzothiazole Carboxamide as a PDHK1 Inhibitor Chemotype: Differentiated Kinase Targeting vs. TRPC-Focused Analogs

Independent drug-target annotation databases link thiazole/bis-benzothiazole carboxamide derivatives, including compounds within the same patent family as CAS 681175-15-5 (US 2013/0165450), to pyruvate dehydrogenase kinase 1 (PDHK1) inhibition as their annotated mechanism of action [1]. PDHK1 is a key metabolic regulator in PTEN-deficient cancers and the hypoxic tumor microenvironment. This receptor target is entirely distinct from the TRPC ion channel targets pursued by the mono-benzothiazole amide series (Wei et al. 2021) and the DNA-binding/topoisomerase mechanism of the amidino-substituted phenylene-bisbenzothiazoles (Racané et al. 2013) [2]. While the specific IC₅₀ or Kd values for CAS 681175-15-5 against PDHK1 are not publicly disclosed, the patent linkage establishes a differentiated pharmacological trajectory.

PDHK1 inhibition pyruvate dehydrogenase kinase cancer metabolism

Recommended Procurement and Research Application Scenarios for N-[3-(1,3-Benzothiazole-6-Amido)Phenyl]-1,3-Benzothiazole-6-Carboxamide (CAS 681175-15-5)


Synthetic Intermediate for Structure-Activity Relationship (SAR) Derivatization of Bis-Benzothiazole Libraries

The compound provides the unsubstituted bis-benzothiazole carboxamide core, an ideal starting scaffold for systematic amidino, alkyl, aryl, or heteroaryl derivatization at the benzothiazole 2-, 5-, or 7-positions. The Racané et al. (2013) study demonstrates that appending imidazolinyl groups to this core converts it into a potent antiproliferative agent with nanomolar DNA-binding affinity [1]. Procurement of CAS 681175-15-5 enables the generation of focused libraries to explore how substituent identity, position, and symmetry modulate biological activity across anticancer, kinase inhibition, and ion channel targets.

Negative Control or Pharmacological Tool Compound for TRPC Channel Studies

Given the extreme sensitivity of TRPC6 pharmacology to benzothiazole amide structure—where compound 1a acted as an agonist while compound 1s was an antagonist at the same target—CAS 681175-15-5 may serve as a structurally related but functionally uncharacterized control in TRPC3/6 screening cascades [2]. Its bis-benzothiazole topology, which differs from all compounds in the Wei et al. (2021) panel, provides a probe to test whether the symmetric bis-amide architecture affects channel selectivity or functional activity relative to mono-benzothiazole analogs.

PDHK1-Focused Cancer Metabolism Probe Development

The linkage of this chemotype to PDHK1 inhibition in patent literature (US 2013/0165450) makes CAS 681175-15-5 a candidate starting point for developing metabolic-targeted anticancer agents [3]. In PTEN-deficient or hypoxia-adapted cancer models where PDHK1 is a synthetic-essential gene, this compound or its elaborated derivatives may be evaluated for effects on pyruvate dehydrogenase activity, acetyl-CoA metabolism, and tumor cell viability under metabolic stress conditions.

Comparative Reference Standard for Bis-Benzothiazole Physicochemical Profiling

With a molecular weight of 430.5 g/mol, a calculated logP in the moderate range, and two benzothiazole hydrogen-bonding surfaces, CAS 681175-15-5 occupies a distinct property space within the benzothiazole carboxamide family. It can serve as a reference standard in solubility, permeability, and plasma protein binding assays to benchmark how structural elaboration (e.g., amidino substitution as in compound 3b) shifts physicochemical and ADME properties, informing lead optimization campaigns [1].

Quote Request

Request a Quote for N-[3-(1,3-benzothiazole-6-amido)phenyl]-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.